Amygdaloside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-SWRVSKMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | amygdalin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Amygdalin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031434 | |
| Record name | DL-Amygdalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51371-34-7, 29883-15-6 | |
| Record name | DL-Amygdalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amygdalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-226 °C | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Analytical Methodologies for Amygdaloside Research
Spectroscopic Characterization and Quantification
Mass Spectrometry (MS/MS) for Trace Level Detection and Quantification
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective detection and quantification of Amygdaloside. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry (UHPLC-ESI-QqQ MS/MS) are widely employed. These methods allow for the reliable determination of this compound even in complex matrices like plant extracts and food products researchgate.netnih.gov.
The sensitivity of MS/MS-based methods enables the detection of this compound at very low concentrations. For instance, UHPLC-ESI-QqQ MS/MS methods have reported detection limits (LOD) as low as ≤ 0.1 ng/mL and limits of quantification (LOQ) of 0.33 ng/mL, facilitating the accurate quantification of trace levels in samples such as non-bitter almonds researchgate.netnih.gov. Other studies utilizing LC-MS/MS have reported LOD values of 0.8 ng/g and LOQ values of 2.5 ng/g for this compound in apricot kernels and almonds nih.gov. Furthermore, ESI-MS and Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS) have demonstrated LODs of approximately 0.101 µg L⁻¹ and 0.050 µg L⁻¹, respectively, with LOQs of 0.303 µg L⁻¹ and 0.150 µg L⁻¹ for direct determination in various matrices nih.gov. These capabilities are essential for research involving low-concentration samples or for identifying this compound in products where it is present in minimal amounts.
Table 1: MS/MS Detection and Quantification Limits for this compound
| Technique | Detection Limit (LOD) | Quantification Limit (LOQ) | Notes | Reference |
| UHPLC-(ESI)QqQ MS/MS | ≤ 0.1 ng/mL | 0.33 ng/mL | For trace level detection in almonds | researchgate.net |
| UHPLC-(ESI)QqQ MS/MS | ≤ 0.1 ng/mL | 0.33 ng/mL | For trace level detection in almonds | nih.gov |
| LC-MS/MS | 0.8 ng/g | 2.5 ng/g | For apricot kernels and almonds | nih.gov |
| ESI-MS | 0.101 ± 0.003 µg L⁻¹ | 0.303 ± 0.009 µg L⁻¹ | Direct determination in various matrices | nih.gov |
| FAPA-MS | 0.050 ± 0.002 µg L⁻¹ | 0.150 ± 0.006 µg L⁻¹ | Direct determination in various matrices | nih.gov |
Challenges in Analytical Determination and Quality Control
The chemical nature of this compound presents several hurdles in its accurate and reproducible analytical determination, necessitating careful consideration of extraction, sample preparation, and potential degradation pathways.
Assessment of Epimerization and Stereochemical Purity
A significant challenge in this compound analysis is its propensity to undergo epimerization, particularly at the anomeric carbon, leading to the formation of neoamygdalin (B1678158) acgpubs.orgresearchgate.net. This epimerization can occur in aqueous solutions, especially under basic conditions or in the presence of certain glassware, potentially leading to inaccurate quantification if not accounted for acgpubs.orgjascoinc.comebi.ac.uk. The stereochemical purity of this compound is critical, as different stereoisomers may exhibit distinct biological activities; for instance, neoamygdalin has been reported to lack the antitumor activity attributed to this compound acgpubs.org.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases are essential for separating this compound from its epimers acgpubs.orgresearchgate.netjascoinc.com. Porous graphitic carbon columns and cyclodextrin-based chiral stationary phases have demonstrated effectiveness in achieving baseline resolution of these stereoisomers researchgate.netjascoinc.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, can also be employed to detect and assess epimerization, especially when samples are prepared in specific solvents like D₂O acgpubs.orgresearchgate.net. Ensuring that analytical methods are developed to distinguish and quantify these epimers is paramount for the reliable assessment of this compound's purity and activity.
Optimization of Extraction and Sample Preparation Protocols
Efficient extraction and preparation of this compound from diverse matrices, such as plant seeds and kernels, are critical steps that significantly impact analytical outcomes. The choice of solvent and extraction method can influence yield, purity, and the potential for degradation or epimerization lew.ronih.govfrontiersin.orgredalyc.org.
Various solvents, including ethanol (B145695) (particularly 100% anhydrous ethanol), methanol (B129727), 50% methanol, 2% citric acid, and acetonitrile, have been investigated for this compound extraction lew.ronih.govfrontiersin.orgredalyc.orggoogle.com. Extraction techniques range from traditional methods like reflux, Soxhlet, and ultrasonic extraction to more modern approaches such as microwave-assisted extraction and solid-phase extraction (SPE) researchgate.netlew.ronih.govfrontiersin.orgredalyc.orggoogle.com. Microwave-assisted extraction offers advantages in terms of reduced extraction time and solvent consumption, while Soxhlet extraction can be highly effective due to its extended extraction cycles redalyc.org. The use of anhydrous ethanol for reflux extraction has been noted to prevent epimerization acgpubs.org. Furthermore, macroporous adsorbent resins are frequently employed for the pre-concentration and purification of this compound from complex mixtures nih.govgoogle.com. Optimization of parameters such as extraction time, solvent concentration, solid-to-liquid ratio, and temperature is crucial for maximizing recovery and minimizing sample degradation nih.govfrontiersin.org.
Table 2: Comparison of this compound Extraction Methods and Solvents
| Extraction Method | Solvent(s) | Key Observations | Reference |
| Reflux Extraction | Ethanol (70-90°C), Anhydrous Ethanol | Effective, can prevent epimerization when anhydrous. acgpubs.orgredalyc.org | acgpubs.orgredalyc.org |
| Soxhlet Extraction | Methanol, Ethanol | High effectiveness due to extended cycle times. redalyc.org | redalyc.org |
| Ultrasonic Extraction | 2% Citric acid, 50% Methanol | 2% Citric acid yielded highest results; suitable for specific solvents. lew.ro | lew.ro |
| Microwave Radiation | Methanol | Very short time, small solvent requirement, high total separation efficiency. redalyc.org | redalyc.org |
| Orbital Shaking | 2% Citric acid, 50% Methanol, Acetonitrile | 2% Citric acid yielded highest results; method suitability varied by solvent. lew.ro | lew.ro |
| Solid-Phase Extraction | Various | Used for pre-concentration. researchgate.net | researchgate.net |
| Macroporous Resin | Water, 30-95% Ethanol | Used for pre-concentration and purification. nih.govgoogle.com | nih.govgoogle.com |
Method Validation and Standardization for Reproducible Research
Ensuring the reliability and reproducibility of analytical methods for this compound is critical for generating trustworthy research data. Method validation is a systematic process that demonstrates a method's suitability for its intended purpose, confirming its accuracy, precision, specificity, linearity, sensitivity, and robustness europa.eugavinpublishers.comeurekalert.org.
Key validation parameters include:
Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument's response over a defined range europa.eu.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies or comparison with reference materials europa.eugavinpublishers.com.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-laboratory), intermediate precision (within-laboratory variations like different days or analysts), and reproducibility (between-laboratory precision) europa.eugavinpublishers.com.
Specificity: The ability of the method to measure the analyte accurately in the presence of other components that may be expected in the sample, such as impurities or matrix components europa.eueurekalert.org.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.netnih.govnih.goveurekalert.org.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use europa.eueurekalert.org.
Standardization of analytical methods is equally vital. It ensures that results obtained in different laboratories or at different times are comparable, facilitating inter-laboratory comparisons and the establishment of consensus data europa.eueurekalert.orgdemarcheiso17025.comresearchgate.net. Adherence to established guidelines from regulatory bodies such as the US Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) is crucial for method validation in pharmaceutical and food safety research nih.goveuropa.eueurekalert.orgdemarcheiso17025.comresearchgate.net.
Compound List
this compound (also referred to as Amygdalin (B1666031), D-Amygdalin, (R)-Amygdalin, this compound, Laetrile, NSC 15780)
Neoamygdalin
Hydrogen cyanide (HCN)
Glucose
Geniposide (Internal Standard)
Biosynthesis and Plant Biochemistry of Amygdaloside
Enzymatic Pathways and Identification of Key Biosynthetic Enzymes (e.g., Cytochrome P450, UDP-Glucosyltransferase)
The biosynthesis of amygdaloside, more commonly known as amygdalin (B1666031), is a multi-step enzymatic process that originates from the aromatic amino acid L-phenylalanine. wikipedia.org This pathway involves key enzyme families, primarily Cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs), which catalyze the sequential conversion and glycosylation steps. nih.govresearchgate.net
The initial phase of the pathway is the conversion of L-phenylalanine to mandelonitrile (B1675950). This is not a single reaction but a series of steps catalyzed by two distinct types of cytochrome P450 enzymes. nih.govresearchgate.net
A member of the CYP79 family, such as PdCYP79D16 in almonds, first converts L-phenylalanine into an E-oxime intermediate. nih.gov
Subsequently, a member of the CYP71 family, like PdCYP71AN24 in almonds, catalyzes the conversion of the oxime into the α-hydroxynitrile, mandelonitrile. nih.govresearchgate.net
Once mandelonitrile is formed, it undergoes a two-step glycosylation process, where sugar molecules are added by UGTs. researchgate.net
The first glucosylation is the attachment of a glucose molecule to the hydroxyl group of mandelonitrile, a reaction catalyzed by a UDP-glucosyltransferase. This results in the formation of the cyanogenic monoglucoside, prunasin (B192207). researchgate.netnih.gov
The final step is the addition of a second glucose molecule to prunasin to form the diglucoside amygdalin. nih.gov In almonds, specific enzymes identified for this final step include PdUGT94AF1 and PdUGT94AF2. nih.govresearchgate.net
In some plants, like Eucalyptus cladocalyx, the pathway can show variations. For instance, the conversion of the aldoxime to mandelonitrile requires two distinct CYPs: CYP706C55 for dehydration to an intermediate and CYP71B103 for subsequent hydroxylation. nih.gov
| Enzyme/Enzyme Family | Specific Example (in Almond) | Function in Pathway | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP79) | PdCYP79D16 | Catalyzes the initial conversion of L-phenylalanine to its corresponding oxime. | nih.gov |
| Cytochrome P450 (CYP71) | PdCYP71AN24 | Converts the oxime intermediate to mandelonitrile. | nih.govresearchgate.net |
| UDP-Glucosyltransferase (UGT) | PdUGT94AF3 / UGT85A19 | Catalyzes the glucosylation of mandelonitrile to form prunasin. | nih.govresearchgate.net |
| UDP-Glucosyltransferase (UGT) | PdUGT94AF1 / PdUGT94AF2 | Catalyzes the final glucosylation of prunasin to form amygdalin. | nih.govresearchgate.net |
Genetic Regulation of this compound Biosynthesis and Accumulation in Plant Tissues
The synthesis and accumulation of amygdalin are tightly controlled at the genetic level, primarily through the regulation of the biosynthetic enzyme genes. The difference between high-amygdalin "bitter" varieties and low-amygdalin "sweet" varieties of plants like almonds is a direct result of this genetic regulation. nih.gov
Research on almonds has shown that the key regulatory point is the transcriptional control of the genes encoding the initial cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24. nih.govnih.gov In sweet almond genotypes, the expression of these two genes is either undetectable or at minute levels during fruit development, whereas their expression is high and consistent in bitter genotypes. nih.govresearchgate.net This lack of expression prevents the first steps of the biosynthetic pathway, thereby blocking amygdalin production and resulting in the sweet kernel phenotype. nih.gov
This transcriptional control is governed by specific transcription factors. In almonds, a basic helix-loop-helix transcription factor (bHLH2) has been identified as the controller for PdCYP79D16 and PdCYP71AN24. nih.gov A specific mutation in the gene for this transcription factor in sweet almonds prevents it from activating the P450 genes, effectively shutting down the pathway. nih.gov This demonstrates a clear genetic switch that determines the accumulation of amygdalin in plant tissues, particularly in the seeds.
Factors Influencing this compound Content in Plants (e.g., Environmental Stress, Cultivar Variation, Geographic Origin)
The concentration of amygdalin in plants is not static; it is influenced by a combination of genetic and external factors. As amygdalin is a secondary metabolite often involved in defense, its production can be a response to various pressures. nih.gov
Cultivar Variation: One of the most significant factors is the genetic makeup of the plant cultivar. The most prominent example is the difference between bitter and sweet almonds. Bitter almond varieties can contain amygdalin concentrations ranging from 33 to 54 g/kg, while sweet varieties have significantly lower levels, often averaging 0.063 g/kg. wikipedia.org Similar variations are observed in other species; for instance, the amygdalin content in plum seeds is highly dependent on the variety. whiterose.ac.uk
Environmental Stress and Geographic Origin: Ecogeographic factors play a crucial role in modulating amygdalin content. nih.govfrontiersin.org Studies on wild almond species have demonstrated correlations between amygdalin levels and environmental variables. For example, amygdalin content in kernels tends to increase with higher altitude. nih.govfrontiersin.org Precipitation is another key factor, with annual precipitation showing a strong relationship with amygdalin concentration. nih.govfrontiersin.org Water availability can regulate amygdalin synthesis, potentially by activating the key synthesis genes CYP79D16 and CYP71AN24 during later stages of seed germination. nih.govfrontiersin.org Agronomic and environmental factors such as latitude and climate can generally influence the levels of amygdalin in plant tissues. nih.gov
| Factor | Description of Influence | Example | Reference |
|---|---|---|---|
| Cultivar Variation | Genetic differences between varieties of the same species lead to vastly different amygdalin production levels. | Bitter almonds (up to 54 g/kg) vs. Sweet almonds (as low as 0.063 g/kg). | wikipedia.org |
| Environmental Stress | Amygdalin is synthesized in response to stress, acting as a defense compound. | Increased production in response to herbivory pressure. | nih.gov |
| Geographic Origin (Altitude) | Higher altitudes can correlate with increased amygdalin content in kernels. | Wild almond species in China showed a positive correlation between altitude and amygdalin levels. | nih.govfrontiersin.org |
| Geographic Origin (Precipitation) | Rainfall indicators, especially annual precipitation, are closely related to amygdalin content. | Water can regulate the expression of amygdalin synthesis genes. | nih.govfrontiersin.org |
Role of this compound in Plant Defense Mechanisms and Ecological Interactions
The primary natural function of amygdalin and other cyanogenic glycosides in plants is to serve as a chemical defense against herbivores, including insects and larger animals. wikipedia.orgnih.gov This defense system is often referred to as a "cyanide bomb" and relies on the spatial separation of the cyanogenic glycoside (amygdalin) from its activating enzymes (β-glucosidases) within the plant's tissues. wikipedia.org
Under normal conditions, amygdalin and the enzymes are stored in separate cellular compartments. wikipedia.org When a herbivore damages the plant tissue by chewing, this separation is broken. The amygdalin comes into contact with the hydrolytic enzymes, which rapidly break it down. nih.gov This enzymatic hydrolysis occurs in a two-step process:
Amygdalin is first hydrolyzed to prunasin and a glucose molecule.
Prunasin is then further hydrolyzed to mandelonitrile and another glucose molecule.
Mandelonitrile is unstable and quickly decomposes, releasing benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN). nih.gov The release of HCN is a potent deterrent, as it is toxic to a wide range of organisms. The benzaldehyde also contributes to the defense by providing a bitter flavor. wikipedia.org This rapid release of toxic and unpalatable compounds effectively protects the plant from further feeding, playing a crucial role in its ecological interactions and survival. nih.gov
Metabolic Transformations and Enzymatic Hydrolysis of Amygdaloside
In Vitro Enzymatic Degradation Pathways (e.g., by β-glucosidases like emulsin)
In vitro, amygdaloside can be enzymatically hydrolyzed by β-glucosidases. A well-characterized enzyme complex capable of this is emulsin, often found in almond tissues wikipedia.orgnih.gov. The hydrolysis proceeds sequentially:
First Hydrolysis: this compound is first hydrolyzed by a β-glucosidase (or amygdalin (B1666031) β-glucosidase, also known as amygdalase) to yield prunasin (B192207) and glucose wikipedia.orgnih.govnih.govmdpi.comnih.gov.
Second Hydrolysis: Prunasin, a monoglucoside intermediate, is then further hydrolyzed by another β-glucosidase (or prunasin hydrolase) to produce mandelonitrile (B1675950) and glucose nih.govnih.govmdpi.comnih.govwikipedia.orgnih.gov.
Cyanide Release: Mandelonitrile, an unstable cyanohydrin, subsequently decomposes. This decomposition can occur spontaneously or be catalyzed by mandelonitrile lyase, yielding benzaldehyde (B42025) and hydrogen cyanide (HCN) wikipedia.orgnih.govnih.govmdpi.comnih.govwikipedia.orgsmolecule.comt3db.canih.govresearchgate.netresearchgate.netresearchgate.net.
These enzymatic steps represent the core pathway for the release of toxic cyanide from this compound.
Role of Mammalian Enzymes and Gut Microbiota in this compound Biotransformation
While mammalian digestive enzymes may initiate some hydrolysis in the stomach or small intestine, the primary site and driver for significant this compound biotransformation, particularly the release of cyanide, is the gut microbiota nih.govbic.ac.cnnih.govtaylorandfrancis.comnih.govmazums.ac.irfrontiersin.orgmdpi.com. Intestinal bacteria, especially those residing in the large intestine and colon, possess abundant β-glucosidase activity nih.govnih.govtaylorandfrancis.comnih.govfrontiersin.orgmdpi.com. This microbial enzymatic action is responsible for the extensive metabolism of this compound into cyanide following oral administration, contributing to its higher toxicity via this route compared to parenteral administration nih.govbic.ac.cnnih.gov. Specific bacterial species, such as Bifidobacterium pseudolongum, Marvinbryantia formatexigens, and Bacteroides fragilis, have been identified as playing a role in the cyanogenesis of amygdalin nih.govnih.gov. Conversely, the gut microbiota also possesses detoxification mechanisms, such as the sulfurtransferase superfamily (e.g., rhodanese), which can convert cyanide into less toxic thiocyanate (B1210189) nih.govnih.govfrontiersin.org. Thus, the intestinal microbiota is involved in a bidirectional regulation of both toxicity and detoxification of this compound nih.govnih.govfrontiersin.org.
Mechanistic Aspects of Cyanide Release from this compound
The release of hydrogen cyanide (HCN) from this compound is a critical step in its metabolic pathway. This process is mechanistically linked to the breakdown of mandelonitrile, an intermediate formed after the sequential hydrolysis of this compound and prunasin. Mandelonitrile is a cyanohydrin, meaning it contains both a hydroxyl group and a nitrile group attached to the same carbon atom wikipedia.orgt3db.caresearchgate.netresearchgate.net. This structure makes it inherently unstable. Upon formation, mandelonitrile can undergo spontaneous dissociation or enzymatic catalysis by mandelonitrile lyase. Both processes cleave the C-CN bond, liberating hydrogen cyanide (HCN) and benzaldehyde wikipedia.orgnih.govnih.govnih.govwikipedia.orgsmolecule.comt3db.canih.govresearchgate.netresearchgate.netresearchgate.net. The cyanide ion (CN⁻) is the primary toxic agent, interfering with cellular respiration by inhibiting cytochrome c oxidase t3db.caresearchgate.netnih.govt3db.ca.
Intermediate Metabolites and Their Subsequent Transformations
The metabolic breakdown of this compound involves several key intermediate metabolites:
Prunasin: This is the first product formed from the hydrolysis of this compound by β-glucosidases. Prunasin is a monoglucoside, consisting of mandelonitrile linked to a single glucose molecule wikipedia.orgnih.govnih.govmdpi.comnih.govwikipedia.orgnih.gov. It is found in various Prunus species and bitter almonds wikipedia.orgtaylorandfrancis.com.
Mandelonitrile: Formed from the hydrolysis of prunasin, mandelonitrile is the aglycone of both prunasin and this compound wikipedia.orgnih.govnih.govmdpi.comnih.govnih.govwikipedia.orgresearchgate.net. It is the direct precursor to cyanide and benzaldehyde. Mandelonitrile can exist as different enantiomers, with (R)-mandelonitrile being a common form in plant metabolism wikipedia.orgnih.govwikipedia.org.
Benzaldehyde: This aromatic aldehyde is co-produced with hydrogen cyanide during the decomposition of mandelonitrile wikipedia.orgnih.govnih.govmdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.nettaylorandfrancis.comnih.gov. Benzaldehyde contributes to the bitter taste associated with this compound-containing plants and can be further oxidized in the body to benzoic acid, which is then excreted nih.gov.
Hydrogen Cyanide (HCN): The ultimate toxic product released from the breakdown of mandelonitrile wikipedia.orgnih.govnih.govmdpi.comnih.govwikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.
This compound → Prunasin + Glucose → Mandelonitrile + Glucose → Benzaldehyde + Hydrogen Cyanide
Table 1: Sequential Hydrolysis of this compound
| Step | Substrate | Enzyme/Condition | Primary Products |
| 1 | This compound | β-glucosidase (e.g., Emulsin, Amygdalase) | Prunasin, Glucose |
| 2 | Prunasin | β-glucosidase (e.g., Prunasin hydrolase) | Mandelonitrile, Glucose |
| 3 | Mandelonitrile | Mandelonitrile lyase (or spontaneous decomposition) | Benzaldehyde, Hydrogen Cyanide (HCN) |
List of Compounds Mentioned:
this compound (also referred to as Amygdalin)
Glucose
Prunasin
Mandelonitrile
Benzaldehyde
Hydrogen Cyanide (HCN)
Gentiobiose (mentioned as an intermediate in some pathways)
D-Glucuronic acid (mentioned in relation to Laetrile)
Laetrile (chemically related compound)
In Vitro Cellular and Molecular Investigations of Amygdaloside Bioactivity
Modulation of Cell Proliferation and Viability in Research Models
General Findings:
Amygdaloside has demonstrated significant cytotoxic effects across a range of cancer cell lines in vitro, leading to a reduction in cell proliferation and metabolic activity researchgate.net. Studies have documented its efficacy against various cancer types, including prostate cancer cells (DU145, LNCaP) biocrick.comebi.ac.uknih.govfortunejournals.commdpi.com, breast cancer cells (MCF7, MDA-MB-231, T-47D, Hs578T) researchgate.netnih.govnih.gov, cervical cancer cells (HeLa) fortunejournals.comnih.gov, and bladder cancer cells (UMUC-3, RT112) nih.gov. This compound treatment has been observed to cause a dose-dependent decrease in the proliferation and metabolic activity of specific breast cancer cell lines researchgate.net. It also exhibits cytotoxic activities against estrogen receptor-positive MCF7 cells and triple-negative breast cancer cells nih.gov.
Cell Cycle Regulation Mechanisms
Research indicates that this compound can induce cell cycle arrest, thereby hindering cancer cell proliferation fortunejournals.comfrontiersin.org. In renal cancer cells, this compound has been shown to inhibit the transition from the G1 phase to the S phase by increasing the expression of the p19 protein nih.gov. Furthermore, this compound has been reported to downregulate specific genes associated with cell cycle progression, including exonuclease 1, ATP-binding cassette sub-family F member 2, MRE11 meiotic recombination 11 homolog A, topoisomerase (DNA) I, and FK506 binding protein 12-rapamycin-associated protein 1 biocrick.com. It also exhibits the capacity to inhibit the expression of anti-apoptotic genes such as Survivin and XIAP nih.gov.
Apoptosis Induction Pathways
this compound is recognized as a potent inducer of apoptosis, a programmed cell death mechanism crucial for controlling cancer progression t3db.cabiocrick.comnih.govmdpi.comnih.govnih.govfrontiersin.orgnih.gov. Its pro-apoptotic activity is primarily mediated through the modulation of key regulatory proteins involved in cell survival and death pathways. Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 biocrick.comnih.govmdpi.comnih.govnih.govnih.govresearchgate.net. This alteration in the Bax/Bcl-2 ratio promotes the activation of caspases, particularly caspase-3, a critical executioner enzyme in the apoptotic cascade biocrick.comnih.govmdpi.comnih.gov. The cleavage of Poly (ADP-ribose) polymerase (PARP) has also been observed, further confirming caspase activation nih.gov. Additionally, this compound has been shown to activate the pro-apoptotic signaling molecule p38 mitogen-activated protein kinases (p38 MAPK) in certain cancer cell lines nih.gov.
Data Table 1: Modulation of Apoptosis-Related Proteins by this compound in Cancer Cells
| Target Protein | Effect of this compound | Cancer Cell Lines | References |
| Bax | Upregulation | DU145, LNCaP | biocrick.comnih.govmdpi.com |
| Bcl-2 | Downregulation | DU145, LNCaP | biocrick.comnih.govmdpi.com |
| Caspase-3 | Activation/Increase | DU145, LNCaP | biocrick.comnih.govmdpi.com |
| PARP | Cleavage | Hs578T | nih.gov |
| Survivin | Inhibition | Various | nih.gov |
| XIAP | Inhibition | Various | nih.gov |
Signaling Pathway Interactions
Akt-mTOR Pathway Studies
Studies have indicated that this compound can inhibit the Akt-mTOR signaling pathway nih.govnih.gov. This inhibition is associated with a reduction in cancer cell adhesion and may contribute to the suppression of metastatic processes nih.gov. Computational modeling further suggests a direct and substantial role for this compound in regulating PI3K-mTOR activities nih.gov. The PI3K/Akt/mTOR pathway is recognized as a critical regulator of cell growth and proliferation across numerous cancer types mdpi.com.
NF-kappaB and NLRP3 Signaling Pathway Modulation
this compound has demonstrated the capacity to modulate the NF-kappaB and NLRP3 signaling pathways nih.govnih.gov. Its inhibitory effect on NF-kappaB signaling, which includes the reduction of NF-κB p50 and p65 protein expressions and nuclear translocation, is linked to an anti-inflammatory response through decreased expression of pro-inflammatory cytokines nih.govnih.gov. This compound also attenuates PM2.5-induced endothelial cell injury by regulating the TLR4/NF-κB pathway and reducing apoptosis nih.gov. The NF-κB pathway is a well-established key regulator of NLRP3 inflammasome activation wjgnet.comresearchgate.netnih.gov.
TGF-β/CTGF Pathway Engagement
this compound has been reported to influence the TGF-β/CTGF pathway nih.gov. Connective Tissue Growth Factor (CTGF) functions as a downstream mediator that amplifies the effects of Transforming Growth Factor-beta (TGF-β) on extracellular matrix (ECM) production frontiersin.orgdovepress.com. CTGF expression is induced by SMAD-dependent pathways and plays a role in enhancing ECM deposition and promoting fibroblast proliferation dovepress.com. TGF-β1, in particular, has been shown to upregulate CTGF expression through Smad and ERK1/2 signaling pathways plos.org.
Compound Names Mentioned:
this compound (Amygdalin)
Pre Clinical Research on Amygdaloside in Animal Models Mechanistic Focus
Assessment of Pharmacological Activities in Vivo
Pre-clinical studies utilizing animal models have explored the anti-tumor potential of amygdaloside, with a particular focus on colorectal cancer. In one significant in vivo study, the administration of this compound to nude mice with colorectal xenografts resulted in a notable reduction in tumor size and weight. nih.gov Specifically, a 50 mg/kg intravenous dose of amygdalin (B1666031) led to a 56.17% decrease in tumor weight and a 57.99% reduction in tumor volume. nih.gov
The mechanisms underlying this observed anti-tumor activity appear to be multifaceted. Research on human colon cancer cell lines, such as SNU-C4, indicates that this compound may exert its effects by modulating the expression of genes involved in the cell cycle. fortunejournals.commskcc.org Rather than primarily inducing apoptosis in this specific cell line, this compound was found to down-regulate cell cycle-related proteins, thereby inhibiting cell proliferation. researchgate.net In other cancer cell types, such as human prostate cancer cells, amygdalin has been shown to induce apoptosis by increasing the expression of the pro-apoptotic Bax protein and caspase-3 activity, while decreasing the expression of the anti-apoptotic Bcl-2 protein. fortunejournals.commskcc.org Similarly, in HeLa cell xenografts in nude mice, amygdalin significantly inhibited tumor growth by inducing apoptosis. researchgate.net These findings suggest that the anti-tumor mechanisms of this compound may be cell-type specific.
Table 1: Effect of this compound on Colorectal Cancer Xenografts in Nude Mice
| Treatment Group | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) | Proposed Mechanism |
|---|---|---|---|
| This compound (50 mg/kg, i.v.) | 56.17 | 57.99 | Down-regulation of cell cycle-related genes |
This compound has demonstrated significant anti-inflammatory and analgesic properties in various animal models of pain. A frequently used model to investigate these effects is the formalin-induced pain test in rats, which has two distinct phases: an early, acute phase and a later, inflammatory phase. nih.govjst.go.jp
Studies have shown that intramuscular injection of this compound can significantly reduce the tonic pain associated with inflammation in the late phase of the formalin test. nih.govjst.go.jp This effect was observed to be dose-dependent, with doses below 1.0 mg/kg proving effective. nih.govjst.go.jp The underlying mechanism for these analgesic and anti-inflammatory effects is linked to the compound's ability to modulate key inflammatory pathways.
Research indicates that this compound suppresses the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). fortunejournals.comjst.go.jpnih.govmazums.ac.ir By inhibiting these crucial mediators of inflammation, this compound can alleviate inflammatory pain. nih.govsemanticscholar.org Furthermore, it has been shown to inhibit the production of prostaglandin (B15479496) E2 and nitric oxide by downregulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). fortunejournals.comnih.govsemanticscholar.org The compound also appears to reduce the expression of c-Fos, a protein used as a marker for neuronal activity in response to pain. nih.gov
Table 2: Anti-inflammatory and Analgesic Mechanisms of this compound in Animal Models
| Model | Key Findings | Molecular Targets |
|---|---|---|
| Formalin-induced pain in rats | Reduced tonic inflammatory pain | Inhibition of TNF-α, IL-1β, COX-2, iNOS, and c-Fos expression |
| Carrageenan-induced arthritis in rats | Diminished hyperalgesia | Inhibition of TNF-α and IL-1β |
The antioxidant capacity of this compound has been investigated in animal models, particularly focusing on its effects in liver tissue. Oxidative stress is a key factor in the pathogenesis of various forms of tissue damage. Studies in mice have evaluated how different doses of orally administered this compound affect the oxidative balance.
In one such study, a medium dose of this compound (100 mg/kg) was found to upregulate the mRNA expression of key antioxidant enzymes, namely glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), in hepatic tissues. peerj.comsemanticscholar.org This upregulation of the body's natural antioxidant defense system was accompanied by a significant decrease in lipid peroxidation, a marker of oxidative damage to cells. peerj.comsemanticscholar.org
Conversely, a high dose of this compound (200 mg/kg) was shown to have the opposite effect, downregulating the expression of these antioxidant genes and increasing lipid peroxidation, suggesting a dose-dependent effect on oxidative balance. peerj.comsemanticscholar.org Low doses (50 mg/kg) did not produce significant changes. peerj.comsemanticscholar.org These findings indicate that a moderate intake of this compound may help improve the oxidative balance in liver tissues, though high doses could be detrimental. peerj.com Further research has also pointed to amygdalin's ability to protect against acetaminophen-induced acute liver failure by reducing inflammatory responses and inhibiting hepatocyte death. mdpi.com
Table 3: Dose-Dependent Antioxidant Effects of this compound in Mouse Liver Tissue
| This compound Dose | Glutathione Peroxidase (GSH-Px) mRNA Expression | Superoxide Dismutase (SOD) mRNA Expression | Lipid Peroxidation (LPO) Level |
|---|---|---|---|
| Low (50 mg/kg) | No significant effect | No significant effect | No significant effect |
| Medium (100 mg/kg) | Upregulated | Upregulated | Decreased |
| High (200 mg/kg) | Downregulated | Downregulated | Increased |
This compound has been studied for its potential to counteract the development of fibrosis, the excessive formation of scar tissue, in various organs. Research in animal models of liver and pulmonary fibrosis has shown promising results.
In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), this compound treatment was found to significantly ameliorate the condition. nih.govnih.gov The mechanism behind this anti-fibrotic effect involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is a critical regulator of fibrosis. nih.govnih.govsci-hub.se this compound administration led to a decrease in the expression of key fibrotic markers, including Collagen I (Col-I) and alpha-smooth muscle actin (α-SMA), in the liver tissue. nih.gov In vitro studies on hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis, confirmed that amygdalin inhibits their activation by suppressing the expression of TGF-β and connective tissue growth factor (CTGF). nih.govmdpi.comsci-hub.se
Similar anti-fibrotic activity has been observed in models of pulmonary fibrosis. In a rat model where lung fibrosis was induced by bleomycin, this compound treatment decreased the expression of both type I and type III collagen. sci-hub.se
Table 4: Anti-fibrotic Effects of this compound in Animal Models
| Organ Fibrosis Model | Key Findings | Molecular Mechanisms |
|---|---|---|
| CCl4-induced liver fibrosis in mice | Reduced collagen deposition and fibrotic markers | Inhibition of TGF-β/Smad signaling pathway, decreased expression of Col-I and α-SMA |
| Bleomycin-induced pulmonary fibrosis in rats | Decreased expression of type I and type III collagen | Inhibition of collagen synthesis |
The potential therapeutic effects of this compound on metabolic disorders, particularly those associated with diabetes, have been explored in several animal studies. Research has shown that amygdalin can prevent hyperglycemia induced by alloxan (B1665706) in mice, an effect that is dependent on the concentration of the drug in the blood. semanticscholar.orgitmedicalteam.pl This protective action is attributed to its ability to scavenge harmful hydroxyl radicals produced by alloxan. semanticscholar.orgitmedicalteam.pl In streptozotocin (B1681764) (STZ)-induced diabetic rats, chronic treatment with amygdalin significantly attenuated hyperglycemia and improved renal function markers. nih.gov
Beyond its effects on blood glucose, this compound has also been investigated for its role in angiogenesis, the formation of new blood vessels, which can be pathological in conditions like diabetic retinopathy. researchgate.net A study on cultured aortic endothelial cells from diabetic rats demonstrated that amygdalin exerts inhibitory effects on angiogenesis. researchgate.net It significantly reduced the number of primary microtubules and microvessels formed by the endothelial cells. researchgate.net This suggests a potential role for amygdalin in managing conditions characterized by unfavorable angiogenesis. researchgate.net In diabetic rats, amygdalin has also been shown to induce angiogenesis, which could be beneficial in other contexts of diabetes-related complications. semanticscholar.orgitmedicalteam.pl
Table 5: Effects of this compound in Animal Models of Metabolic Disorders
| Model | Condition | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Alloxan-induced diabetic mice | Hyperglycemia | Prevention of hyperglycemia | Scavenging of hydroxyl radicals |
| STZ-induced diabetic rats | Diabetic nephropathy | Attenuated hyperglycemia, improved renal function | Suppression of oxidative stress, inflammation, and renal fibrosis via TGF-β1/Smad pathway |
| Cultured endothelial cells from diabetic rats | Angiogenesis | Inhibited formation of microtubules and microvessels | Direct inhibitory effect on endothelial cell proliferation and migration |
Pharmacokinetic Studies of this compound and its Metabolites in Animal Systems
The pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion, have been investigated in various animal models, including rats and dogs. nih.gov These studies are crucial for understanding the compound's bioavailability and fate within the body.
A key finding from these studies is the significant difference in bioavailability between oral and intravenous administration of this compound. nih.gov Following intravenous injection in dogs, this compound is readily detectable in the plasma. nih.gov However, after oral administration, only a very small percentage of the this compound dose becomes systemically available as the parent compound. nih.gov
This low oral bioavailability is due to extensive metabolism in the gastrointestinal tract. fortunejournals.com Intestinal microflora possess β-glucosidase enzymes that hydrolyze this compound into its metabolites. oup.com One of the primary metabolites formed is prunasin (B192207) (D-mandelonitrile-beta-D-glucoside). nih.govnih.gov Studies in rats have shown that after oral administration of this compound, prunasin is the main compound recovered in the urine, whereas after intravenous administration, unchanged amygdalin is the predominant glycoside excreted. oup.com The pharmacokinetics of prunasin itself have been studied in dogs, revealing that it has a larger volume of distribution and clearance compared to this compound, with an oral bioavailability of approximately 50%. nih.gov
The vehicle of administration can also influence the pharmacokinetics. A study comparing pure amygdalin to amygdalin in a decoction of peach seeds in rats found significant differences in key pharmacokinetic parameters, highlighting the importance of the formulation in how the compound is processed by the body. researchgate.net
Table 6: Pharmacokinetic Parameters of this compound and Prunasin in Animal Models
| Compound | Animal Model | Administration Route | Key Findings |
|---|---|---|---|
| This compound | Dog, Rat | Intravenous | Higher systemic availability; excreted largely unchanged. |
| This compound | Dog, Rat | Oral | Low systemic availability; metabolized to prunasin by gut microflora. |
| Prunasin | Dog | Oral | Bioavailability of approximately 50%; larger volume of distribution and clearance than this compound. |
Tissue Distribution and Metabolic Fate in Animal Systems
Pre-clinical research in animal models has provided insights into the tissue distribution and metabolic fate of this compound, also known as amygdalin. Following oral administration, the distribution and metabolism of amygdalin appear to be significantly influenced by enzymatic activity in the gastrointestinal tract and the age of the animal.
In adult rats administered a 30 mg dose of amygdalin orally, the compound was detected in various tissues within the first hour. The distribution was as follows: stomach (0.89 mg), small intestine (0.78 mg), spleen (0.36 mg), large intestine (0.30 mg), kidney (0.19 mg), and liver (0.10 mg), with a serum concentration of 5.6 µg/mL. nih.gov By the second hour, the highest concentration of amygdalin was found in the large intestine (0.79 mg). nih.gov
A study investigating the pharmacokinetics in rats after a 20 mg/kg oral dose found that amygdalin could be detected in the plasma within 5 minutes, indicating rapid absorption. oup.com The peak plasma concentration was reached in under 2 hours, and the elimination half-life was approximately 8.45 hours. oup.com
The metabolic fate of amygdalin is largely dictated by the enzyme β-glucosidase. This enzyme hydrolyzes amygdalin into its constituent parts. One proposed metabolic pathway involves pre-hepatic metabolism where amygdalin is converted to prunasin in the proximal intestine. fortunejournals.com Prunasin can then be further metabolized. A second pathway involves direct metabolism by gut microflora, which possess β-glucosidase activity. fortunejournals.comsemanticscholar.org This bacterial enzymatic action breaks down amygdalin into mandelonitrile (B1675950), which is unstable and subsequently dissociates into benzaldehyde (B42025) and hydrocyanic acid. fortunejournals.comcaldic.commdpi.com
Studies in germ-free rats have shown that the small intestinal mucosa contains high levels of β-glucosidases that act on both amygdalin and prunasin. nih.gov The hydrolytic capability of tissues appears to vary with age. In 15-day-old rats, the highest capacity to hydrolyze amygdalin and prunasin was found in the tissues of the small and large intestines, an activity that decreased with age. nih.gov In adult rats, the ability to hydrolyze prunasin is greater than that for amygdalin and is concentrated in the spleen, large intestine, and kidney. nih.gov Following oral administration in rats, the predominantly excreted glycoside is prunasin, rather than unchanged amygdalin. oup.com
The following table summarizes the distribution of amygdalin in adult rat tissues one hour after oral administration.
| Tissue | Amygdalin Content (mg) 1-hour post-administration | Serum Concentration (µg/mL) 1-hour post-administration |
| Stomach | 0.89 | |
| Small Intestine | 0.78 | |
| Spleen | 0.36 | |
| Large Intestine | 0.30 | |
| Kidney | 0.19 | |
| Liver | 0.10 | |
| Serum | 5.6 | |
| Data derived from a study involving oral administration of 30 mg of amygdalin to adult rats. nih.gov |
Bioactivity-guided Fractionation in Animal Studies
Bioactivity-guided fractionation is a research methodology used to systematically separate a complex mixture, such as a plant extract, into progressively simpler fractions, with each step guided by a biological assay to identify the active constituent(s). This approach has been applied in animal studies to isolate and identify amygdalin as the active compound responsible for specific biological effects.
A notable example is the identification of amygdalin as a potent neurotrophic agent from the extract of Semen Persicae. researchgate.netnih.govhku.hk The study utilized an in vitro model with rat dopaminergic PC12 cells, which are commonly used in neurological research to study neuronal differentiation, such as neurite outgrowth.
The process began with an aqueous extract of Semen Persicae, which was shown to promote neurite outgrowth in the PC12 cells. researchgate.net This extract then underwent a systematic fractionation process.
Liquid-Liquid Extraction: The initial aqueous extract was sequentially partitioned with solvents of increasing polarity to create distinct fractions.
Ethyl Acetate (B1210297) Fraction: The first partition yielded an ethyl acetate extract.
n-Butanol Fraction: The remaining aqueous phase was then extracted with n-butanol.
Aqueous Phase: The final remaining water phase.
The neurotrophic activity of each fraction was assessed using the PC12 cell neurite outgrowth assay. The results indicated that the primary activity was concentrated in the n-butanol extract. researchgate.net
High-Performance Liquid Chromatography (HPLC) Separation: The bioactive n-butanol extract was further separated using semi-preparative reverse-phase HPLC. researchgate.net This chromatographic technique separated the components of the extract into nine distinct fractions (F1-F9). researchgate.net Each of these fractions was again tested for its ability to induce neurite outgrowth in PC12 cells. The most significant neurotrophic activity was localized to fraction F5. researchgate.net
Identification of the Active Compound: The active fraction, F5, was analyzed using techniques including Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the chemical structure of the isolated compound. researchgate.net This analysis identified the active agent as amygdalin. researchgate.netresearchgate.net Further investigation revealed that the neurotrophic effect of amygdalin is mediated through the activation of the extracellular-signal-regulated kinase 1/2 (ERK1/2) signaling pathway. researchgate.netnih.govhku.hk
The table below outlines the bioactivity-guided fractionation process that led to the identification of amygdalin.
| Fractionation Step | Fractions Generated | Bioassay | Bioactive Fraction(s) |
| Liquid-Liquid Extraction | Ethyl acetate extract, n-butanol extract, H₂O phase | Neurite outgrowth in PC12 cells | n-Butanol extract |
| Semi-preparative HPLC | 9 Fractions (F1-F9) from n-butanol extract | Neurite outgrowth in PC12 cells | Fraction F5 |
| This process successfully isolated amygdalin as the compound responsible for the neurotrophic activity of Semen Persicae extract. researchgate.net |
Synthetic and Semisynthetic Derivatives of Amygdaloside
Chemical Synthesis Approaches for Amygdaloside and its Analogues
The chemical synthesis of this compound and its analogues is a complex challenge due to the molecule's multiple stereocenters and the sensitive nature of the glycosidic and cyanohydrin linkages. While amygdalin (B1666031) is primarily isolated from natural sources like apricot kernels, chemists have explored synthetic routes to create both the natural product and its structural variants. wikipedia.orgwjpls.org
The biosynthesis in plants provides a blueprint for potential synthetic pathways. It begins with the amino acid L-phenylalanine, which is converted to mandelonitrile (B1675950). nih.gov This aglycone is then glycosylated, first to prunasin (B192207) by the action of a glucosyltransferase, and then a second glucose molecule is added to form amygdalin. nih.govresearchgate.net
Laboratory synthesis of amygdalin analogues often involves modifying the naturally extracted compound. For example, one synthetic approach developed an original pathway to the disaccharide allolactose (B1665239) starting from natural amygdalin. tandfonline.com This multi-step process involved:
Protection of the 4' and 6'-hydroxyl groups of the terminal glucose residue via the formation of a benzylidene acetal.
Acetylation of the remaining free hydroxyl groups.
Selective reduction of the benzylidene acetal.
Inversion of the configuration at the C-4' hydroxyl group via a triflate intermediate.
Removal of the mandelonitrile aglycone through catalytic transfer hydrogenolysis to yield the target disaccharide. tandfonline.com
Another area of research focuses on synthesizing analogues with reduced toxicity by altering the cyanide-releasing moiety. This has led to the creation of derivatives where the cyanide group is removed or substituted, aiming to retain desired pharmacological effects without the associated risk. nih.gov These synthetic efforts highlight the modular nature of the amygdalin structure, allowing for specific chemical modifications to probe and alter its biological function.
Semisynthetic Modifications and Derivatization (e.g., Laetrile)
Semisynthetic modifications of amygdalin have given rise to its most well-known derivative, Laetrile. Laetrile is a simpler, partly man-made form of amygdalin, typically synthesized from the natural product by hydrolysis. wikipedia.orgwjpls.org The term "Laetrile" itself is derived from "laevorotatory" and "mandelonitrile," referencing the stereochemistry and the cyanide-containing portion of the molecule. wikipedia.orgwjpls.org
It is important to note that the chemical composition of substances marketed as Laetrile can vary. The compound patented in the United States is mandelonitrile-beta-glucuronide, a distinct semisynthetic derivative. researchgate.net In contrast, the product often manufactured in Mexico is typically amygdalin itself, obtained from crushed apricot pits. wjpls.org
The primary chemical modification in the synthesis of patented Laetrile involves altering the sugar portion of the amygdalin molecule. While natural amygdalin contains a gentiobiose disaccharide (two glucose units), Laetrile (mandelonitrile-beta-glucuronide) contains D-glucuronic acid instead. wikipedia.org This structural difference affects how the molecule is metabolized in the body.
The hydrolysis process used to create Laetrile from amygdalin is a key semisynthetic step. wikipedia.org Amygdalin can be hydrolyzed by acids or enzymes. For example, heating amygdalin with diluted hydrochloric acid was one of the early methods used to break it down, yielding mandelic acid, D-glucose, and ammonia. wikipedia.orgwikipedia.org Controlled enzymatic hydrolysis can selectively cleave one of the glucose units, leading to the monosaccharide derivative, prunasin. wjpls.org These hydrolytic pathways provide the chemical basis for creating various semisynthetic derivatives from the parent amygdalin molecule.
Design of Novel this compound Analogues for Targeted Bioactivities (e.g., Photo-amygdalin)
The rational design of novel this compound analogues aims to harness and control its chemical properties for specific biological applications. A prominent example of this is the development of "photo-amygdalin," a derivative whose cyanide-releasing capacity can be controlled by light.
Photo-amygdalin was designed to overcome the inability to control the natural enzymatic activation of amygdalin. researchgate.net The design incorporates a photochemically protecting group (PPG) into the molecule's structure. Upon irradiation with visible light, this group is cleaved in a process termed 'photohydrolysis', triggering the spontaneous decay of the molecule to release hydrogen cyanide. researchgate.net This allows for precise spatial and temporal control over its cyanogenic activity, a feature not possible with the natural compound.
Another example of targeted design is the development of amygdalin analogues for anti-inflammatory purposes. Researchers have synthesized derivatives with structural modifications, such as the removal or substitution of the cyanide moiety, to reduce toxicity. nih.gov One such analogue, FIB-116, was developed and tested in a mouse model of psoriasis. Topical application of this analogue was found to reduce inflammation and decrease the excessive proliferation of keratinocytes, suggesting its potential as a targeted therapeutic agent for skin disorders. nih.gov
The design of these novel analogues often involves using amygdalin as a lead compound. nih.gov By applying modern drug discovery techniques, researchers can synthesize and screen libraries of related analogues to identify molecules with improved efficacy, target selectivity, and better physicochemical properties for specific bioactivities. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological effects. These studies guide the design of new analogues with enhanced activity or reduced toxicity.
Key insights from SAR studies on this compound derivatives include:
The Role of the Nitrile Group: The nitrile (cyanide) group is fundamental to the cyanogenic activity of amygdalin. Its enzymatic release as hydrogen cyanide is responsible for the molecule's characteristic toxicity. nih.gov SAR studies have shown that removing or replacing this group, as in the analogue FIB-116, can significantly reduce toxicity while preserving other biological activities like anti-inflammatory effects. nih.gov This demonstrates that the mandelonitrile aglycone can be modified to separate different pharmacological profiles.
Modification of the Sugar Moiety: The disaccharide portion of amygdalin (gentiobiose) is critical for its solubility and interaction with enzymes like β-glucosidase. nih.gov Modifying this sugar part, as in the semisynthetic derivative Laetrile (mandelonitrile-beta-glucuronide), alters the molecule's metabolism and distribution. wikipedia.org The synthesis of allolactose from amygdalin further illustrates that the sugar moiety can be chemically transformed to create entirely new compounds, showing that the biological activity is sensitive to the structure of the glycosidic component. tandfonline.com
Stereochemistry: Natural amygdalin has the (R)-configuration at the chiral center of the mandelonitrile unit. Under basic conditions or during improper storage, it can isomerize to its (S)-epimer, neoamygdalin (B1678158). wikipedia.orgwjpls.org This change in stereochemistry can affect its interaction with enzymes and, consequently, its biological activity.
Introduction of Control Elements: The design of photo-amygdalin is a prime example of SAR. By introducing a photolabile protecting group, a new functionality—light-activated cyanogenesis—was conferred upon the molecule. researchgate.net This demonstrates that adding new chemical motifs can introduce novel mechanisms of action, directly linking a structural change to a new, controlled activity.
A summary of key structural components and their influence on activity is presented below.
| Structural Component | Role in Activity | Example of Modification | Result of Modification |
| Nitrile Group | Source of hydrogen cyanide; responsible for cyanogenic toxicity. | Removal/substitution | Reduced toxicity, retention of anti-inflammatory effects (e.g., FIB-116). nih.gov |
| Sugar Moiety (Gentiobiose) | Influences solubility and enzymatic hydrolysis. | Hydrolysis to glucuronic acid | Creation of Laetrile with altered metabolic profile. wikipedia.org |
| Chiral Center (C-R) | Determines stereochemistry for enzyme recognition. | Isomerization to (S)-epimer | Formation of less active neoamygdalin. wikipedia.orgwjpls.org |
| Aglycone Backbone | Scaffold for attaching functional groups. | Addition of a photolabile group | Light-controlled release of cyanide (Photo-amygdalin). researchgate.net |
These studies underscore that amygdalin can serve as a versatile scaffold for chemical modification, allowing for the development of derivatives with fine-tuned properties. nih.gov
Advanced Research on Amygdaloside Production and Formulation
Extraction and Purification Techniques from Natural Sources
The efficient isolation of amygdaloside from complex plant matrices requires careful selection of extraction and purification methods.
Traditional solvent-based extraction methods leverage the solubility properties of this compound. Ethanol (B145695) and methanol (B129727) are commonly employed due to this compound's solubility in polar solvents.
Ethanol Extraction: Ethanol, particularly in aqueous solutions, has been found to be an effective solvent for this compound. Studies optimizing extraction from plum seeds suggest that ethanol concentrations ranging from 60% to 100% can yield significant amounts of this compound researchgate.netdr-puttich.denih.govfrontiersin.org. For instance, an optimization study using plum seeds identified 100% ethanol at 34.4°C for 120 minutes as optimal for extracting this compound, achieving a content of 25.30 g per 100 g of dried extract dr-puttich.denih.gov. Another study using loquat (Eriobotrya japonica) found that 65% ethanol at 60°C for 45 minutes was optimal for extraction researchgate.net. This compound is soluble in hot ethanol, and this method was historically used for its initial discovery sciencemadness.org.
Methanol Extraction: Methanol is also utilized, often in comparative studies with ethanol. Research comparing extraction methods for apple seeds found that Soxhlet extraction with methanol was effective, though microwave-assisted extraction in methanol was noted for its speed and reduced solvent usage redalyc.org. However, some studies indicate that while methanol can be effective, ethanol might be preferred due to potential issues with enzyme inactivation in aqueous solutions at higher temperatures or longer extraction times frontiersin.org.
Table 1: Comparison of Traditional Solvent-Based Extraction Parameters
| Solvent | Source Material | Temperature (°C) | Time (min/h) | Solid-to-Liquid Ratio | Optimal Concentration | Yield/Content (Example) | Citation(s) |
| Ethanol (65%) | Loquat kernel | 60 | 45 | 1:10 (m/v) | 65% (v/v) | - | researchgate.net |
| Ethanol (100%) | Plum seeds | 34.4 | 120 | 1:25 (m/v) | 100% (v/v) | 25.30 g/100 g d.e. | dr-puttich.denih.gov |
| Ethanol (Reflux) | Apple seeds | 70-90 | 100 | 1:1 (g/mL) | - | - | redalyc.orgscielo.org.co |
| Methanol (Soxhlet) | Apple seeds | 65-70 | 16 | 1:0.85 (g/mL) | - | - | redalyc.orgscielo.org.co |
| Ethanol (50%) | Loquat leaves | 70 | 30 | 1:40 (g/mL) | 50% (v/v) | 10.534% (total flavonoids) | mdpi.com |
Note: "d.e." refers to dried extract.
Advanced extraction technologies offer potential advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.
Supercritical Fluid Extraction (SFE): SFE, particularly using supercritical CO2, is an environmentally friendly method that can be tailored for specific compounds. While specific research detailing SFE for this compound is less prevalent in the provided snippets, SFE is generally recognized for its ability to extract bioactive compounds efficiently without leaving solvent residues mdpi.com.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell disruption and enhanced mass transfer. For apple seeds, microwave extraction in methanol was found to be efficient, requiring less time and solvent compared to traditional methods redalyc.org. Optimization studies for polyphenols from loquat leaves using MAE with 70% ethanol achieved high yields under specific parameters like 80°C for 30 minutes mdpi.com.
Ultrasonic Extraction (UAE): UAE employs ultrasonic waves to create cavitation, which aids in breaking down cell walls and improving the release of intracellular compounds. Research has applied UAE to various plant materials for extracting different compounds, including flavonoids and polysaccharides from loquat leaves, with optimized parameters often involving specific ethanol concentrations and ultrasonic power mdpi.com. For example, an optimized UAE process for total flavonoids from loquat leaves used 50% ethanol with 140 W ultrasonic power for 30 minutes mdpi.com.
Following extraction, chromatographic techniques are essential for isolating this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a standard method for both the quantification and purification of this compound. It allows for the separation of this compound from other plant constituents based on differential partitioning between a stationary phase and a mobile phase redalyc.org. Methods often involve UV detection, as this compound has a characteristic absorbance researchgate.net.
Column Chromatography: Various forms of column chromatography, including silica (B1680970) gel or other stationary phases, can be employed for the preliminary purification of this compound. This method separates compounds based on their polarity and affinity to the stationary phase.
Other Purification Steps: Isolation of this compound often involves multiple steps. For instance, after initial extraction, treatments like ether washing have been used to remove impurities, followed by recrystallization to enhance purity sciencemadness.org. Isolation of this compound with >90% purity has been reported using optimized extraction and purification protocols dr-puttich.denih.gov.
Biotechnological Approaches for Production
Beyond extraction from mature plants, biotechnological methods are being explored for the controlled production of this compound.
Plant tissue culture techniques, such as callus culture or cell suspension culture, offer a promising avenue for producing this compound in a controlled environment, independent of seasonal variations and geographical limitations. Research has investigated the potential of various plant species' tissues to accumulate this compound. Studies on Prunus species have explored callus formation from cotyledons as a basis for in vitro production, although specific yields or optimization details for this compound production via tissue culture are not extensively detailed in the provided snippets researchgate.net. The goal is to establish cell lines or cultures that can be optimized for higher this compound biosynthesis.
Metabolic engineering aims to enhance the natural biosynthetic pathways of this compound within plant systems. This involves identifying key enzymes and genes involved in the biosynthesis of this compound and manipulating these pathways, potentially through genetic modification or targeted breeding. While specific examples of metabolic engineering applied directly to this compound biosynthesis are not detailed in the provided search results, the general principle involves understanding the precursor molecules and enzymatic steps leading to this compound formation and then upregulating or introducing genes that promote these steps. Research into the biosynthesis of related cyanogenic glycosides, such as linamarin (B1675462) and lotaustralin, provides a framework for understanding the complex enzymatic cascades involved, which could be adapted for this compound enhancement researchgate.net.
Interdisciplinary Research Directions and Future Perspectives for Amygdaloside
Elucidation of Comprehensive Biochemical Pathways and Molecular Mechanisms of Action
A foundational aspect of future amygdaloside research lies in the complete elucidation of its biochemical journey, from biosynthesis in plants to its metabolic fate and molecular interactions in biological systems.
Biosynthesis Pathway: this compound is a cyanogenic diglucoside synthesized from the amino acid Phenylalanine (Phe). nih.gov This biosynthetic pathway is a conserved defense mechanism in many plants. The process involves the intermediate formation of the monoglucoside prunasin (B192207). nih.gov Key enzymatic steps are catalyzed by specific cytochrome P450s (e.g., PdCYP79D16, PdCYP71AN24 in almonds) and UDP-glucosyltransferases (UGTs). nih.gov The variation in the expression of these genes is what distinguishes high-amygdalin ("bitter") and low-amygdalin ("sweet") almond varieties. nih.gov
Metabolism and Mechanism of Action: Upon ingestion or tissue damage in plants, this compound is hydrolyzed by the β-glucosidase enzyme. mskcc.orgmdpi.com This enzymatic action occurs in a stepwise manner. First, one glucose molecule is cleaved to form prunasin. Subsequently, a second glucose molecule is removed to yield mandelonitrile (B1675950). mskcc.orgnih.gov Mandelonitrile is unstable and readily decomposes into benzaldehyde (B42025) and hydrogen cyanide (HCN). nih.govmskcc.orgnih.gov The release of HCN, a potent cytotoxin, is widely considered the primary source of this compound's biological activity. mskcc.orgmdpi.com
The postulated anticancer mechanism of action centers on this release of HCN, which is suggested to promote apoptosis (programmed cell death). researchgate.netmdpi.com Research indicates this may occur through the induction of cell cycle arrest and the activation of the intrinsic, or mitochondria-initiated, cell death pathway. researchgate.netmdpi.com Key molecular players in this proposed apoptotic cascade include the release of cytochrome c from the mitochondria, the activation of apoptotic protease activating factor-1 (APAF-1), and the subsequent cleavage of caspase-9. researchgate.net Some studies also suggest that amygdalin (B1666031) may enhance certain immune functions. researchgate.net
Exploration of Novel Bioactive Compounds Derived from this compound and its Metabolites
The metabolic breakdown of this compound yields several compounds, each with its own potential bioactivity. Research into these derivatives and metabolites is crucial for a comprehensive understanding of this compound's effects.
The primary metabolites include prunasin, mandelonitrile, benzaldehyde, and hydrogen cyanide. mskcc.orgmdpi.com Beyond these natural metabolites, semi-synthetic derivatives have also been developed. The most notable is Laetrile (D-mandelonitrile-β-glucuronide), which was created for use in alternative cancer therapy. mskcc.orgmdpi.com Another related compound is neoamygdalin (B1678158), which is the S-epimer of the naturally occurring R-amygdalin. nih.gov
The bioactivity of these compounds is diverse:
Hydrogen Cyanide (HCN): Considered the principal cytotoxic agent responsible for the biological effects attributed to amygdalin. mskcc.orgmdpi.com
Benzaldehyde: This aromatic aldehyde has been investigated for its own biological properties, with some reports suggesting it possesses antinociceptive (pain-relieving) effects. semanticscholar.org
Laetrile: This semi-synthetic derivative has been a focal point of controversy. Its proposed mechanism of action is thought to be similar to that of amygdalin, involving the release of cyanide. researchgate.net
| Compound Name | Type | Reported Bioactivity/Role | Source/Reference |
|---|---|---|---|
| Prunasin | Natural Metabolite | Intermediate in amygdalin hydrolysis; cyanogenic monoglucoside. nih.gov | nih.gov |
| Mandelonitrile | Natural Metabolite | Unstable intermediate that decomposes into benzaldehyde and HCN. mskcc.org | mskcc.org |
| Benzaldehyde | Natural Metabolite | Contributes to aroma; reported antinociceptive effects. semanticscholar.org | semanticscholar.org |
| Hydrogen Cyanide (HCN) | Natural Metabolite | Primary cytotoxic agent. mskcc.orgmdpi.com | mskcc.orgmdpi.com |
| Laetrile | Semi-synthetic Derivative | Developed for alternative therapy; mechanism linked to cyanide release. mskcc.orgmdpi.comresearchgate.net | mskcc.orgmdpi.comresearchgate.net |
| Neoamygdalin | Natural Epimer | S-epimer of natural R-amygdalin. nih.gov | nih.gov |
Advanced Mechanistic Investigations of Biological Activities under Controlled Scientific Scrutiny
Beyond the cytotoxic potential, amygdalin has been associated with a range of other biological activities. Future research requires advanced, controlled investigations to validate these claims and understand their underlying mechanisms.
Anti-inflammatory and Analgesic Properties: Studies suggest that amygdalin may exert anti-inflammatory and pain-relieving effects. mskcc.org The proposed mechanism involves the inhibition of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). semanticscholar.org It may also act by suppressing the production of other inflammatory mediators like prostaglandins (B1171923) and nitric oxide. semanticscholar.org
Immunomodulatory Effects: There is some evidence to suggest amygdalin can modulate the immune system, potentially by affecting the proliferation and activity of T helper cells. researchgate.netsemanticscholar.org
Anti-fibrotic Activity: Preclinical research has indicated a potential anti-fibrotic role for amygdalin. For instance, it was shown to reduce the expression of TGF-β and CTGF, key mediators in fibrosis, in hepatic stellate cells, suggesting a potential application in liver fibrosis. mdpi.com
Other Reported Activities: Amygdalin has also been traditionally used for its antitussive and antiasthmatic effects, which are thought to result from the respiratory-slowing action of its metabolites. semanticscholar.org Additionally, some studies have explored its effects on metabolism, including a potential to prevent alloxan-induced hyperglycemia.
Integration with Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Uncover Complex Interactions
The advent of "omics" technologies provides powerful, high-throughput tools to investigate the biological impact of natural products at a systems level. nih.govscienceopen.com Integrating transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling) can reveal the complex network of interactions affected by this compound exposure. nih.gov
For example, a study combining metabolomics and transcriptomics on Amygdalus mongolica kernels successfully mapped the dynamic changes of amygdalin and other medicinal components during different growth stages, linking them to the expression of specific genes. nih.govresearchgate.net This integrated approach is critical for understanding the regulatory mechanisms that control the biosynthesis of amygdalin in plants. nih.gov In another study, microarray analysis of human cancer cells treated with amygdalin revealed altered expression of hundreds of genes, pointing towards the involvement of specific signaling pathways like the JNK/c-jun pathway in the apoptotic response. These studies serve as a blueprint for future research to comprehensively map the cellular response to this compound and its metabolites.
Methodological Advancements for Bioactivity Assessment in Complex Biological Systems
Moving beyond traditional in vitro and in vivo models, future research must leverage advanced methodologies to assess bioactivity with greater precision and clinical relevance.
Targeted Delivery Systems: A significant challenge with amygdalin is controlling the release of its cytotoxic payload. Novel drug delivery strategies are being explored to address this. One such approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT) , where an antibody targets a tumor-specific antigen, bringing with it an enzyme (like β-glucosidase) that can activate amygdalin (the prodrug) specifically at the tumor site. nih.gov
Nanoformulations: Another promising area is the encapsulation of amygdalin within nanoparticles. Systems such as alginate-chitosan nanoparticles (ACNPs) are being investigated to create controlled, sustained-release formulations. nih.govresearchgate.net The goal is to enhance the compound's effect on malignant cells while minimizing exposure to healthy tissues. researchgate.net
Computational Modeling: In silico methods like molecular docking are valuable for predicting how amygdalin and its derivatives interact with specific protein targets within the cell. nih.gov These computational approaches can help prioritize experimental studies and provide deeper insight into molecular mechanisms. researchgate.net
Collaborative Research Opportunities in Natural Product Chemistry, Plant Biochemistry, and Pharmacology
The complexity of this compound necessitates a deeply collaborative, interdisciplinary approach. uni-saarland.de Progress in this field will depend on the synergy between multiple scientific disciplines.
Natural Product Chemistry and Pharmacology: Chemists can work on isolating novel cyanogenic glycosides from diverse plant sources and synthesizing new this compound analogs with potentially improved therapeutic profiles. Pharmacologists are needed to design and execute rigorous preclinical studies to evaluate the efficacy and mechanisms of these compounds. semanticscholar.orguni-saarland.de
Plant Biochemistry and Bioinformatics: Plant biochemists can continue to unravel the intricacies of cyanogenic glucoside biosynthesis across different species. nih.gov This knowledge, combined with bioinformatic analysis of genomic and transcriptomic data, can aid in the development of molecular markers for breeding crops with desired amygdalin levels. nih.govuni-saarland.de
Microbiology and Metabolism: The gut microbiome plays a critical role in the metabolism of orally ingested amygdalin, as many gut bacteria produce β-glucosidase. bohrium.com Research into these host-microbe interactions is essential for understanding the variability in individual responses to amygdalin.
This collaborative framework, integrating advanced chemical, biological, and computational methods, will be essential to move the science of this compound forward and provide definitive answers to the long-standing questions surrounding its biological role.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Amygdaloside in laboratory settings?
- Methodological Answer :
- Spectroscopic Identification : Use nuclear magnetic resonance (NMR) to analyze structural features (e.g., glycosidic bonds, aromatic protons) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) for molecular weight confirmation .
- Purity Assessment : Employ HPLC with UV detection (λ = 210–220 nm) to quantify impurities. Compare retention times against certified reference standards (CAS 29883-15-6) .
- Solubility Cross-Verification : Confirm solubility parameters (83 g/L in water at 25°C) to rule out contamination .
Q. What factors influence this compound’s solubility, and how can researchers optimize it for in vitro assays?
- Methodological Answer :
- Temperature Dependence : Solubility decreases at lower temperatures (e.g., 77.8 g/L at 10°C vs. 83 g/L at 25°C). Pre-warm aqueous buffers to 25°C for consistent dissolution .
- Co-Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (≤1% v/v in cell culture to avoid toxicity). Validate solubility via dynamic light scattering (DLS) for nanoparticle-free preparations .
- Table 1 : Solubility Data
| Temperature (°C) | Solubility (g/L) | Source |
|---|---|---|
| 10 | 77.8 | |
| 25 | 83.0 |
Q. How can researchers assess this compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Storage Protocols : Store at +4°C in airtight, light-protected containers to prevent hydrolysis. Monitor degradation via HPLC every 3 months .
- pH Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) across pH 2–8. Use phosphate-buffered saline (PBS) for physiological pH simulations .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anti-inflammatory effects be resolved?
- Methodological Answer :
- Dose-Dependent Analysis : In murine BV2 glial cells, anti-inflammatory effects (e.g., COX-2 inhibition) occur at 1–100 mg/L, while cytotoxicity arises at 1,000 mg/L. Use dose-response curves (0.1–1,000 mg/L) to identify therapeutic windows .
- Mechanistic Validation : Pair in vitro assays (e.g., nitric oxide suppression) with in vivo models (e.g., LPS-induced inflammation in mice) to distinguish direct effects from metabolic byproducts .
Q. What methodologies are optimal for studying this compound’s role in fibrosis pathways?
- Methodological Answer :
- Animal Models : Induce pulmonary fibrosis in rats via intratracheal bleomycin (15 mg/kg), then administer this compound (15 mg/kg IP daily). Quantify collagen I/III via immunohistochemistry and hydroxyproline assays .
- Molecular Profiling : Use qPCR to measure TGF-β1 and TIMP-1 mRNA levels. Cross-validate with Western blotting for protein expression .
Q. How should researchers design experiments to evaluate this compound’s interactions in traditional herbal formulations?
- Methodological Answer :
- Network Pharmacology : Map this compound’s targets (e.g., COX-2, collagen genes) against co-compounds like paeonol using databases (KEGG, STRING). Validate synergies via isobolographic analysis .
- Combinatorial Screening : Use fractional inhibitory concentration (FIC) indices to test this compound with gentiobiose or cinnamaldehyde in 2D/3D cell models .
Data Contradiction Analysis
- Anti-Inflammatory vs. Cytotoxic Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
